Home > Products > Building Blocks P7811 > 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one - 1003959-62-3

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Catalog Number: EVT-1718104
CAS Number: 1003959-62-3
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of Irbesartan, a medication used to treat high blood pressure and diabetic kidney disease [, , ]. It acts as a potent, long-acting angiotensin II receptor antagonist with high specificity for the AT1 subtype [].

Irbesartan (2-n-Butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one)

  • Compound Description: Irbesartan is a medication used to treat hypertension (high blood pressure) and diabetic nephropathy (kidney disease) [, , , , ]. As an angiotensin II receptor blocker, it functions by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure.

1,3-Diazaspiro[4,5/4] dec/non-1-en-4-one Derivatives

  • Compound Description: These compounds, investigated for their quantitative structure-activity relationship (QSAR), exhibit antagonistic activity [, ]. The research explored the impact of various substituents on their biological activity, particularly focusing on the influence of electron-withdrawing groups and clogP values.

4′-[(2-Butyl-4-oxo-1,3-di­aza­spiro­[4.4]­non-1-en-3-yl)­methyl]-1,1′-bi­phenyl-2-carbo­nitrile 0.25-hydrate

  • Compound Description: This specific derivative of 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, featuring a 4′-[(2-Butyl-4-oxo-1,3-di­aza­spiro­[4.4]­non-1-en-3-yl)­methyl]-1,1′-bi­phenyl-2-carbo­nitrile structure, forms a crystalline hydrate []. This compound's structural characterization and crystallographic analysis contribute to understanding the solid-state properties and potential pharmaceutical applications of related compounds, including 2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one.

2-Butyl-3-(tetrazole[1,5-f] phenanthridin-6-ylmethyl)-1,3- diazaspiro[4.4]non-1-en-4-one

  • Compound Description: Identified as a major degradation product of Irbesartan under acid photolysis, this compound highlights the potential instability of the tetrazole moiety in Irbesartan under specific conditions []. This finding is relevant for understanding the stability and potential degradation pathways of Irbesartan and related compounds.
  • Compound Description: Identified as a significant degradation product of Irbesartan under base hydrolysis, this compound underscores the susceptibility of the spiro imidazolinone ring system to hydrolysis under alkaline conditions []. This knowledge is crucial for understanding the stability and potential degradation pathways of Irbesartan and structurally related compounds.

4-(4-Chloro­phenyl)-1,3-di­phenyl-7-oxa-1,2-di­aza­spiro­[4.4]­non-2-en-6-one

  • Compound Description: This compound, with its unique spiro moiety consisting of a pyrazole ring and a di­hydro­furan ring, adds to the structural diversity of spiro-fused heterocycles []. Its structural analysis, including the conformational preferences of the pyrazole and di­hydro­furan rings, provides insights into the three-dimensional arrangements of similar spirocyclic systems.

4′-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-N-(3,4-dimethyl-5-isoxazolyl)-2′-[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-[1,1′-biphenyl]-2-sulfonamide (BMS-248360)

  • Compound Description: Developed as a potent and orally active dual antagonist of both AT(1) and ET(A) receptors, this compound represents a novel approach to treating hypertension [].
Overview

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound featuring a spirocyclic structure that includes a seven-membered ring with two nitrogen atoms. This compound is classified under diazaspiro compounds, which are known for their unique structural characteristics and potential biological activities. The compound is recognized for its relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.

Synthesis Analysis

Methods

The synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one can be achieved through several methodologies, often involving multi-step reactions that incorporate various reagents and conditions. A notable synthetic route involves the reaction of appropriate starting materials under controlled conditions, utilizing solvents such as dimethylformamide and sodium hydroxide to facilitate the formation of the diazaspiro structure.

Technical Details

One example of a synthetic pathway includes:

  1. Preparation of Intermediate: The initial step often involves creating an intermediate compound by reacting specific alkyl halides with nitrogen-containing compounds.
  2. Cyclization Reaction: Following the formation of the intermediate, cyclization occurs to form the spirocyclic structure, which is crucial for achieving the desired molecular framework.
  3. Purification: The final product is typically purified through techniques such as recrystallization or chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular formula of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is C9H12N2OC_9H_{12}N_2O. Its structure features two nitrogen atoms incorporated into a spirocyclic framework, contributing to its unique chemical properties.

Data

The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its spatial arrangement and bonding configurations.

Chemical Reactions Analysis

Reactions

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The nitrogen atoms in the diazaspiro structure can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation Reactions: The compound may undergo oxidation to yield different derivatives or related compounds.

Technical Details

For example, in a typical nucleophilic substitution reaction, the presence of electron-withdrawing groups can enhance the reactivity of the nitrogen atoms, facilitating the formation of new bonds with electrophilic species.

Mechanism of Action

Process

Data

Studies suggest that compounds with similar structures exhibit pharmacological activities such as antihypertensive effects or serve as intermediates in drug synthesis, indicating potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one typically appears as a colorless to pale yellow liquid or solid depending on its purity and form. Its melting point and boiling point are not extensively documented but can be determined through standard laboratory techniques.

Chemical Properties

The compound is expected to exhibit moderate solubility in polar solvents due to its polar functional groups. Additionally, it may show stability under standard laboratory conditions but could be sensitive to strong acids or bases.

Applications

Scientific Uses

The primary applications of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one lie within medicinal chemistry and organic synthesis:

  • Pharmaceutical Intermediates: It serves as an important building block in the synthesis of various bioactive compounds.
  • Research Applications: Its unique structural features make it a subject of interest for studies related to drug design and development.

Properties

CAS Number

1003959-62-3

Product Name

2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

IUPAC Name

2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12)

InChI Key

OJOXQCNPFVVGAD-UHFFFAOYSA-N

SMILES

CCC1=NC2(CCCC2)C(=O)N1

Canonical SMILES

CCC1=NC2(CCCC2)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.